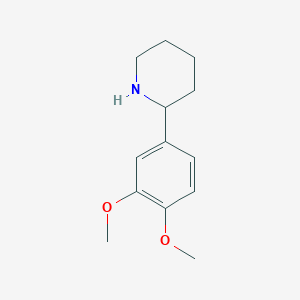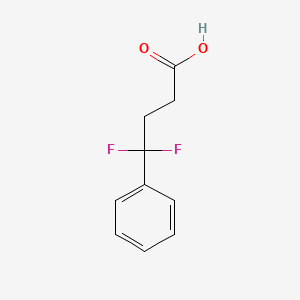![molecular formula C12H14ClN3S B13539449 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol](/img/structure/B13539449.png)
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to a butyl chain, which is further connected to a triazole ring substituted with a thiol group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol typically involves the following steps:
Formation of the 4-chlorophenylbutyl intermediate: This step involves the reaction of 4-chlorobenzyl chloride with butyl lithium to form 4-chlorophenylbutyl lithium. This intermediate is then reacted with a suitable electrophile to form the desired 4-chlorophenylbutyl compound.
Cyclization to form the triazole ring: The 4-chlorophenylbutyl compound is then subjected to cyclization with hydrazine and carbon disulfide to form the triazole ring. This step typically requires refluxing the reaction mixture in a suitable solvent such as ethanol or methanol.
Introduction of the thiol group: The final step involves the introduction of the thiol group at the 5-position of the triazole ring. This can be achieved by reacting the triazole intermediate with thiourea in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
化学反应分析
Types of Reactions
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The compound can undergo reduction reactions to form the corresponding amine derivatives.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazole derivatives.
科学研究应用
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical sensors.
作用机制
The mechanism of action of 3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-chlorophenylbutyl derivatives: Compounds with similar structural features but lacking the triazole ring.
Triazole derivatives: Compounds with different substituents on the triazole ring.
Uniqueness
3-[4-(4-chlorophenyl)butyl]-1H-1,2,4-triazole-5-thiol is unique due to the combination of the 4-chlorophenylbutyl group and the triazole ring with a thiol substituent. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the presence of the thiol group enhances its potential as an antimicrobial agent, while the triazole ring contributes to its stability and reactivity.
属性
分子式 |
C12H14ClN3S |
|---|---|
分子量 |
267.78 g/mol |
IUPAC 名称 |
5-[4-(4-chlorophenyl)butyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C12H14ClN3S/c13-10-7-5-9(6-8-10)3-1-2-4-11-14-12(17)16-15-11/h5-8H,1-4H2,(H2,14,15,16,17) |
InChI 键 |
YBAGQNYXAYXFQN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCCCC2=NC(=S)NN2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



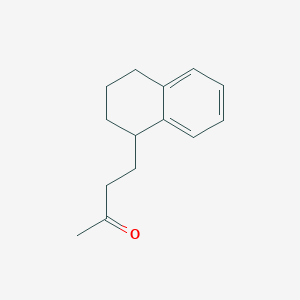


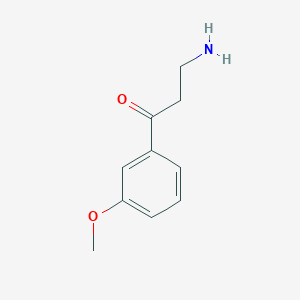
![tert-butyl N-[(3H-diazirin-3-yl)methyl]carbamate](/img/structure/B13539388.png)
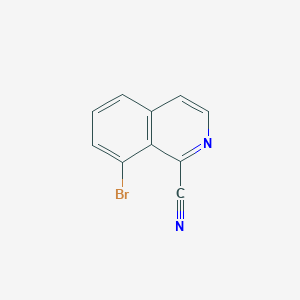
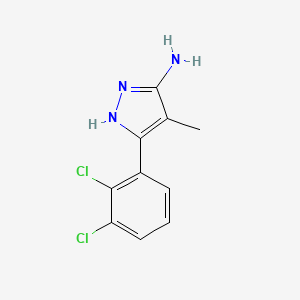
![1-[2-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B13539401.png)
![2-chloro-4-(trifluoromethyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidinehydrochloride](/img/structure/B13539402.png)

![N-(propan-2-yl)pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13539430.png)
